(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate

Catalog No.
S13619370
CAS No.
569687-72-5
M.F
C9H7F4NO
M. Wt
221.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate

CAS Number

569687-72-5

Product Name

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate

IUPAC Name

(4-fluorophenyl)methyl 2,2,2-trifluoroethanimidate

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

InChI

InChI=1S/C9H7F4NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2

InChI Key

NKCZIPLEILNDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=N)C(F)(F)F)F

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is a chemical compound with the molecular formula C10H8F4N and a CAS number of 1373920-88-7. This compound features a trifluoroethanimidate moiety, which is characterized by the presence of three fluorine atoms attached to the ethyl group, contributing to its unique physicochemical properties. The structure includes a 4-fluorophenyl group, indicating the presence of a fluorine atom on the para position of the phenyl ring. This structural configuration enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Typical of imidates. These include:

  • Nucleophilic Substitution Reactions: The trifluoroethanimidate can undergo nucleophilic attack at the carbon atom bonded to nitrogen, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding acids and alcohols.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions are significant for synthesizing more complex molecules in pharmaceutical development.

Synthesis of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate can be achieved through several methods:

  • Direct Reaction of Fluorinated Amines: Reacting 4-fluorobenzylamine with trifluoroacetaldehyde in the presence of acid catalysts can yield the desired imidate.
  • Use of Trifluoroacetic Anhydride: This method involves treating 4-fluorobenzyl alcohol with trifluoroacetic anhydride under controlled conditions to form the imidate.
  • Fluorination Reactions: Starting from non-fluorinated precursors, selective fluorination using reagents like Selectfluor can introduce fluorine at the para position before proceeding with imidate formation.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives.

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs due to its unique electronic properties.
  • Material Science: Its fluorinated structure may impart desirable properties for use in polymers or coatings that require chemical resistance and durability.
  • Agricultural Chemistry: Potential use in developing agrochemicals that benefit from enhanced stability and efficacy.

Several compounds share structural similarities with (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Methoxybenzyl 2,2,2-trichloroethanimidate89238-99-3Contains trichloro instead of trifluoro group
Methyl 2-(4-fluorophenyl)acetate34837-84-8Ester derivative with different functional group
Ethyl 3-(4-fluorophenyl)propanoate7116-38-3Propanoate structure with similar fluorinated group
N-(4-Fluorophenyl)acetamide3532104Contains an acetamide functional group

These compounds highlight the uniqueness of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate due to its specific trifluoroethanimidate structure combined with a fluorinated aromatic ring. The presence of multiple fluorine atoms significantly influences its chemical reactivity and potential applications compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

221.04637650 g/mol

Monoisotopic Mass

221.04637650 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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